![molecular formula C19H12Cl2F3NO3S2 B2973642 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 251097-57-1](/img/structure/B2973642.png)

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

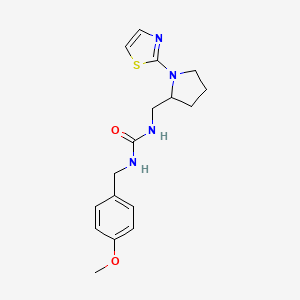

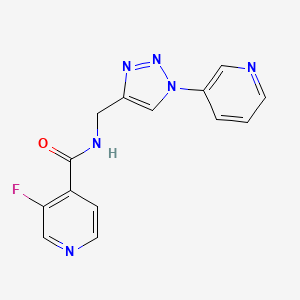

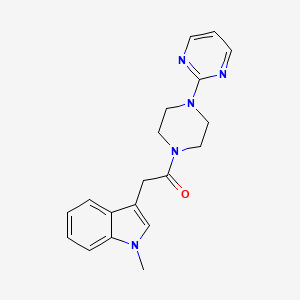

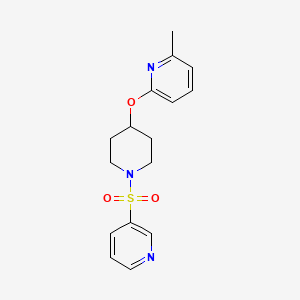

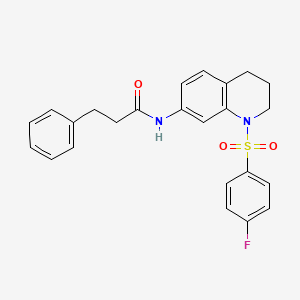

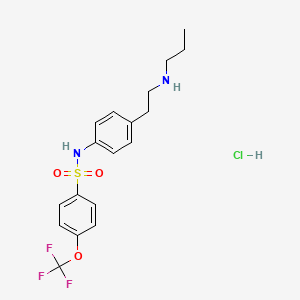

The compound “3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Chemical Reactions Analysis

The chemical reactions involving this compound might be complex and could involve several steps. For instance, benzyl halides, which might be used in the synthesis of this compound, are potential genotoxic impurities (PGTIs) required to be controlled at trace levels .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound might be influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Visible-Light-Promoted Trifluoromethylation

Compounds with similar structures have been used in visible-light-promoted S-trifluoromethylation of thiophenols . This process involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .

Biological Potential of Indole Derivatives

Indole derivatives, which share some structural similarities with the compound , have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Organic Synthesis

Compounds with similar structures have been used in organic synthesis . For example, they have been used in reactions with 4-methylbenzoate .

Protodeboronation of Pinacol Boronic Esters

Similar compounds have been used in the protodeboronation of pinacol boronic esters . This process involves a radical approach .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, like the compound , have been used in the synthesis of various thiophene derivatives . These derivatives have a wide range of applications in medicinal chemistry .

Therapeutic Importance

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Future Directions

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F3NO3S2/c20-14-5-2-6-15(21)13(14)10-30(27,28)16-7-8-29-17(16)18(26)25-12-4-1-3-11(9-12)19(22,23)24/h1-9H,10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOURKRMRTRELOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)

![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)

![((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2973573.png)

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)